N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has gained attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,4-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization or chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 4-(Aminosulfonyl)-N-(2,4-difluorophenyl)methyl-benzamide
Uniqueness
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H9F2N3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-6-8(5-13-15)14-10-3-2-7(11)4-9(10)12/h2-6,14H,1H3 |
InChI Key |
HNZIBPIMFALORG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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